1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride
Overview
Description
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O and a molecular weight of 226.1 g/mol . This compound is known for its unique structure, which includes a hexahydropyrazolo ring fused to an azepin ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific reagents and catalysts to facilitate the formation of the hexahydropyrazolo and azepin rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in desired outcomes .
Comparison with Similar Compounds
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrazolo[3,4-d]azepin-3-ol: This compound has a similar core structure but lacks the hexahydro configuration, leading to different chemical and biological properties.
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-one: The presence of a ketone group instead of a hydroxyl group results in distinct reactivity and applications.
Properties
IUPAC Name |
2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-7-5-1-3-8-4-2-6(5)9-10-7;;/h8H,1-4H2,(H2,9,10,11);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMAABVFDZGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NN2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-47-4 | |
Record name | 1H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepin-3-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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